1-(((4-Methoxyphenyl)amino)methyl)cyclohexan-1-ol
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Overview
Description
1-(((4-Methoxyphenyl)amino)methyl)cyclohexan-1-ol is an organic compound with the molecular formula C15H23NO2. It is a white crystalline solid that is soluble in organic solvents such as acetone, chloroform, ethanol, and dimethyl sulfoxide, but insoluble in water . This compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(((4-Methoxyphenyl)amino)methyl)cyclohexan-1-ol involves several steps:
Starting Material: The synthesis begins with 4-methoxyphenylethylamine.
Industrial Production Methods
For industrial production, a more efficient method involves the use of a Co-NiO dual catalyst. The process includes:
Dissolution: Dissolving 1-cyano-((4-methoxyphenyl)methyl)cyclohexanol in an organic solvent.
Catalysis: Adding the Co-NiO dual catalyst and replacing air in the reactor with hydrogen gas.
Reaction Conditions: The reaction is carried out at a pressure of 0.1-0.5 MPa and a temperature of 80-140°C for 2-4 hours.
Crystallization: After the reaction, the solution is cooled, filtered, and concentrated hydrochloric acid is added dropwise to crystallize the product.
Chemical Reactions Analysis
Types of Reactions
1-(((4-Methoxyphenyl)amino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and acetaldehyde.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic reagents such as halides and amines are used under mild conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary amines.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(((4-Methoxyphenyl)amino)methyl)cyclohexan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(((4-Methoxyphenyl)amino)methyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, thereby exerting antidepressant effects . The compound’s structure allows it to interact with specific binding sites, modulating the activity of these neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
- **2-((4-Methoxyphenyl)amino)methyl)phenol
- **2-(Anilinomethyl)phenol
- **2-((4-Chlorophenyl)aminomethyl)-6-methoxyphenol
Uniqueness
1-(((4-Methoxyphenyl)amino)methyl)cyclohexan-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of venlafaxine and other pharmaceuticals sets it apart from similar compounds .
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-[(4-methoxyanilino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H21NO2/c1-17-13-7-5-12(6-8-13)15-11-14(16)9-3-2-4-10-14/h5-8,15-16H,2-4,9-11H2,1H3 |
InChI Key |
DJANGXKNNHUBKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2(CCCCC2)O |
Origin of Product |
United States |
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